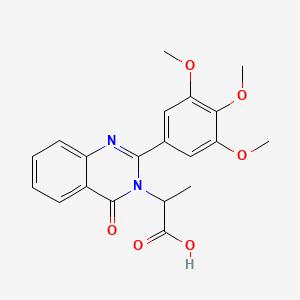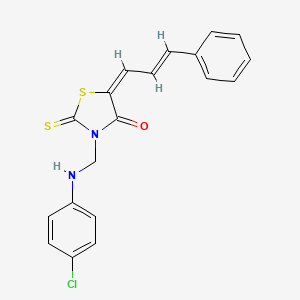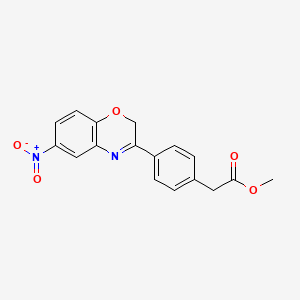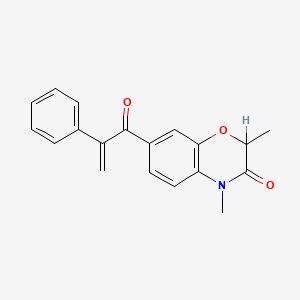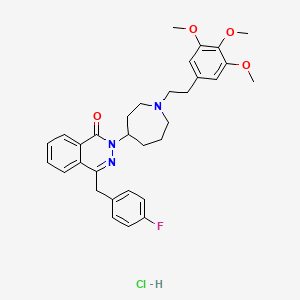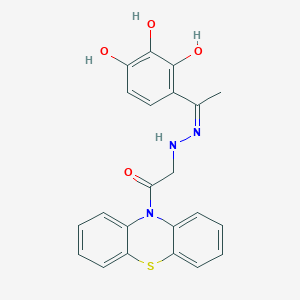
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a hydrazinoacetyl group and a 2,3,4-trihydroxyphenyl moiety. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps. One common synthetic route starts with the preparation of the phenothiazine core, followed by the introduction of the hydrazinoacetyl group and the 2,3,4-trihydroxyphenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenothiazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced phenothiazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine class, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic and antiemetic effects.
Uniqueness
10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structure, which combines the phenothiazine core with a hydrazinoacetyl group and a 2,3,4-trihydroxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
68026-86-8 |
|---|---|
Molekularformel |
C22H19N3O4S |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
1-phenothiazin-10-yl-2-[(2Z)-2-[1-(2,3,4-trihydroxyphenyl)ethylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C22H19N3O4S/c1-13(14-10-11-17(26)22(29)21(14)28)24-23-12-20(27)25-15-6-2-4-8-18(15)30-19-9-5-3-7-16(19)25/h2-11,23,26,28-29H,12H2,1H3/b24-13- |
InChI-Schlüssel |
GVRWIBQPXCZHKT-CFRMEGHHSA-N |
Isomerische SMILES |
C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=C(C(=C(C=C4)O)O)O |
Kanonische SMILES |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=C(C(=C(C=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


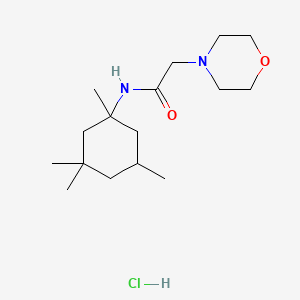
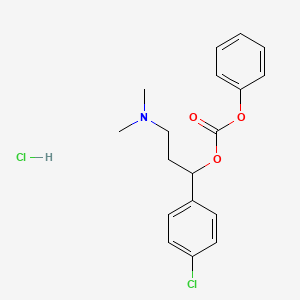
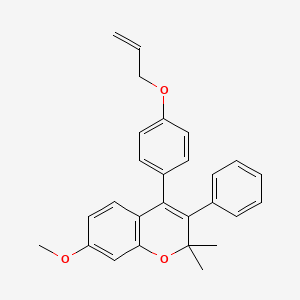
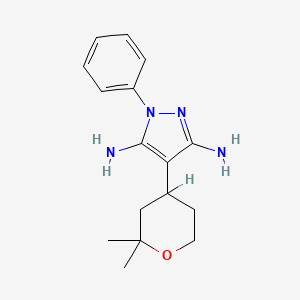

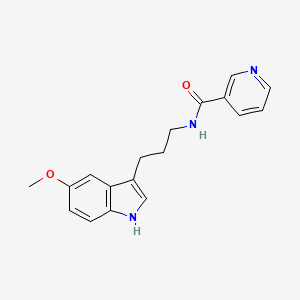
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
